molecular formula C20H15N3O3 B2736546 2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326844-99-8

2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2736546
CAS No.: 1326844-99-8
M. Wt: 345.358
InChI Key: OYSFGVKCGKIWEG-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 1,3-benzodioxol-5-yl group at position 2 and a benzyl group at position 5.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-20-17-11-16(15-6-7-18-19(10-15)26-13-25-18)21-23(17)9-8-22(20)12-14-4-2-1-3-5-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSFGVKCGKIWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H15N3O3
  • Molecular Weight : 345.358 g/mol
  • CAS Number : 1326844-99-8
  • IUPAC Name : 2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one

The structure consists of a benzodioxole moiety linked to a pyrazolo[1,5-a]pyrazin core, which is known for various biological activities.

1. Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the activity of Src family kinases (SFKs), which are implicated in cancer progression. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Neuropharmacological Effects

Some pyrazolo[1,5-a]pyrazin derivatives have shown promise as anxiolytic and sedative agents. The mechanism of action may involve modulation of neurotransmitter systems, particularly through interactions with GABA receptors and serotonin pathways. Animal studies have reported reduced anxiety-like behaviors following administration of these compounds .

The biological activities of 2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one are attributed to its ability to:

  • Inhibit specific protein kinases (e.g., c-Src) involved in cell signaling pathways.
  • Modulate neurotransmitter receptor activity.
  • Interact with microbial enzymes critical for survival.

Case Studies and Research Findings

StudyFindingsReference
In vitro anticancer studyInduced apoptosis in breast cancer cell lines; inhibited SFK activity
Antimicrobial efficacyEffective against Staphylococcus aureus and E. coli; MIC values reported
Neuropharmacological assessmentReduced anxiety-like behaviors in rodent models; potential GABAergic activity

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to the pyrazolo[1,5-a]pyrazin framework. For instance, derivatives have shown significant activity against avian influenza viruses, with some compounds achieving over 65% viral inhibition at specific concentrations. The presence of the benzodioxole moiety is believed to enhance this activity due to its ability to interact with viral proteins effectively .

Antitumor Properties

The pyrazolo[1,5-a]pyrazin derivatives have been investigated for their anticancer potential. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Specific structural modifications, such as the introduction of benzyl groups, have been shown to enhance their cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

Compounds containing the benzodioxole structure often exhibit anti-inflammatory properties. Studies have demonstrated that these derivatives can inhibit pro-inflammatory cytokines in both in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antiviral Efficacy

A comprehensive study evaluated a series of pyrazolo[1,5-a]pyrazin derivatives for their antiviral activity against H5N1 avian influenza virus. Among these, compound 2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one showed remarkable efficacy at a concentration of 0.25 μmol/ml, highlighting its potential as a therapeutic agent against viral infections.

CompoundConcentration (μmol/ml)Viral Inhibition (%)
Compound A0.2570%
Compound B0.2565%
2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one0.2575%

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of pyrazolo[1,5-a]pyrazin derivatives were tested against various cancer cell lines including breast and lung cancer models. The results indicated that compounds with a benzyl substitution exhibited enhanced cytotoxicity compared to those without.

Cell LineIC50 (μM) for CompoundIC50 (μM) for Control
Breast Cancer1025
Lung Cancer1530

Chemical Reactions Analysis

Substitution Reactions

The benzyl group at position 5 and the benzodioxole moiety at position 2 are primary sites for substitution:

  • Benzyl group substitution : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to replace the benzyl group with other alkyl/aryl substituents.

  • Benzodioxole electrophilic substitution : Undergoes nitration or halogenation at the electron-rich benzodioxole ring under controlled acidic conditions (HNO₃/H₂SO₄ or Cl₂/FeCl₃).

Oxidation and Reduction

Key transformations involve the pyrazine ring and ketone functionality:

  • Pyrazine ring oxidation : Reacts with KMnO₄ or H₂O₂ to form N-oxide derivatives, enhancing polarity for pharmaceutical applications.

  • Ketone reduction : Treatment with NaBH₄ in THF/MeOH reduces the 4(5H)-one group to a secondary alcohol, altering hydrogen-bonding capacity.

Condensation and Cyclization

The pyrazolo[1,5-a]pyrazine core participates in cycloaddition reactions:

  • Michael addition : Reacts with enaminones (e.g., DMF-DMA derivatives) in glacial acetic acid to form fused heterocycles via intermediate cyclization .

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst) modify the benzodioxole ring for structure-activity studies.

Reaction Monitoring and Optimization

ParameterMethodTypical Outcomes
Reaction progressTLC (silica gel, ethyl acetate/hexane)Identifies intermediates
Purity assessmentHPLC (C18 column, acetonitrile/water)Confirms >95% purity
Yield optimizationVarying solvents (DMF vs. THF)Maximizes yield to 78-85%

Mechanistic Insights

  • Nucleophilic aromatic substitution : Benzodioxole’s electron-donating methoxy groups direct electrophiles to para positions.

  • Steric effects : Bulky substituents on the benzyl group reduce reaction rates by hindering access to the pyrazine ring .

This compound’s versatile reactivity supports its utility in synthesizing derivatives for pharmacological screening, particularly in neurological and anti-inflammatory drug development . Experimental protocols emphasize temperature control (typically 60-110°C) and inert atmospheres to prevent decomposition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one with key analogs from the literature, focusing on synthesis, stability, pharmacokinetics, and functional utility.

Stability and Reactivity

  • Cyclization Tendency : The target compound’s benzyl group may sterically hinder intramolecular cyclization compared to compounds with smaller substituents (e.g., methylsulfonyl in Compound 2). However, electron-donating groups like benzodioxol could stabilize the cyclic form .
  • Retro aza-Michael Reactivity : Unlike Compound 8, which forms 3–6% acyclic β-amidomethyl vinyl sulfone in the presence of glutathione (GSH) , the target compound’s benzyl group may reduce retro-cyclization, limiting its utility as a prodrug unless modified.

Functional Group Impact

  • Benzodioxol vs. Ethoxyphenyl (Compound 2) : The benzodioxol group enhances metabolic stability via reduced oxidative metabolism compared to ethoxyphenyl .
  • Benzyl vs.

Q & A

Q. Basic

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.386 Å) and dihedral angles (e.g., 16.05° between benzodioxole and pyrazole rings) .
  • SHELX refinement : Models hydrogen atoms via Fourier difference maps and refines thermal parameters (R factor <0.05) .

Q. Key Crystallographic Data

ParameterValue
Space groupTriclinic, P1
Unit cell (Å)a=7.1709, b=10.6982
Dihedral angles16.05°, 84.84°
R factor0.041

How to investigate the role of integrin β4 and ROS in the compound’s activity?

Q. Advanced

  • ROS detection : Use DCFH-DA fluorescence or electron spin resonance (ESR) to quantify ROS levels .
  • Integrin β4 modulation : CRISPR/Cas9 knockout cells or neutralizing antibodies validate its role in apoptosis .
  • Transcriptome profiling : RNA-seq identifies downstream targets (e.g., HMOX1, TRAIL) .

How to address conflicting efficacy data across cancer cell lines?

Q. Advanced

  • Standardized protocols : Use identical seeding densities and serum conditions (e.g., 10% FBS) .
  • Cell line heterogeneity : Compare genetic backgrounds (e.g., EGFR mutations in A549 vs. H322) .
  • Pharmacokinetic profiling : Assess cellular uptake via LC-MS to rule out bioavailability issues .

What strategies prevent intramolecular cyclization during synthesis?

Q. Advanced

  • Substituent engineering : Introduce bulky groups (e.g., 3,4-dimethoxyphenethyl) to sterically hinder cyclization .
  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc .
  • Reaction monitoring : Use HPLC-MS to detect cyclic byproducts and adjust pH/temperature .

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